molecular formula C9H10NNaS2 B13806890 N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt

N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt

Cat. No.: B13806890
M. Wt: 219.3 g/mol
InChI Key: VGORMOAHUIIOFH-UHFFFAOYSA-M
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Description

N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt is a chemical compound with the molecular formula C9H10NS2Na. It is a member of the dithiocarbamate family, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is particularly noted for its role as a ligand in coordination chemistry and its potential use in the synthesis of metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt typically involves the reaction of N-methyl-m-toluidine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the addition of reactants and maintain optimal reaction conditions. The product is typically purified through crystallization or other separation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.

    Industry: It is used in the formulation of pesticides and fungicides due to its ability to chelate metal ions.

Mechanism of Action

The mechanism of action of N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with various metal ions, which can alter the reactivity and properties of the metal. This chelation process is crucial in its applications as a ligand in coordination chemistry and its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-N-(m-tolyl)dithiocarbamic acid sodium salt
  • N-Methyl-N-phenyl dithiocarbamic acid sodium salt
  • N-Methyl-N-(p-tolyl)dithiocarbamic acid sodium salt

Uniqueness

N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt is unique due to its specific structural configuration, which influences its reactivity and the stability of the metal complexes it forms. Compared to similar compounds, it may exhibit different electronic and steric properties, making it suitable for specific applications in catalysis and material science .

Properties

Molecular Formula

C9H10NNaS2

Molecular Weight

219.3 g/mol

IUPAC Name

sodium;N-methyl-N-(3-methylphenyl)carbamodithioate

InChI

InChI=1S/C9H11NS2.Na/c1-7-4-3-5-8(6-7)10(2)9(11)12;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

VGORMOAHUIIOFH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=S)[S-].[Na+]

Origin of Product

United States

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